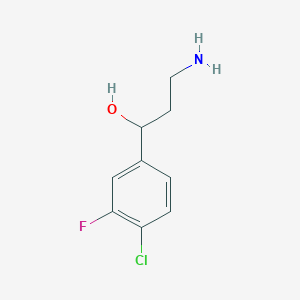

3-Amino-1-(4-chloro-3-fluorophenyl)propan-1-ol

Description

3-Amino-1-(4-chloro-3-fluorophenyl)propan-1-ol is a chiral propanolamine derivative featuring a 4-chloro-3-fluorophenyl group at the C1 position and an amino group at C3. Its molecular formula is C₉H₁₀ClFNO (calculated based on structural analysis).

Properties

Molecular Formula |

C9H11ClFNO |

|---|---|

Molecular Weight |

203.64 g/mol |

IUPAC Name |

3-amino-1-(4-chloro-3-fluorophenyl)propan-1-ol |

InChI |

InChI=1S/C9H11ClFNO/c10-7-2-1-6(5-8(7)11)9(13)3-4-12/h1-2,5,9,13H,3-4,12H2 |

InChI Key |

JCNDLGPDCZPNQZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(CCN)O)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(4-chloro-3-fluorophenyl)propan-1-ol typically involves the following steps:

Starting Material: The synthesis begins with 4-chloro-3-fluoroacetophenone.

Reduction: The ketone group of 4-chloro-3-fluoroacetophenone is reduced to an alcohol using a reducing agent such as sodium borohydride.

Amination: The resulting alcohol is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amino group.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure hydrogenation, and other techniques to ensure high yield and purity.

Types of Reactions:

Oxidation: The alcohol group in this compound can be oxidized to a ketone using oxidizing agents such as chromium trioxide.

Reduction: The compound can undergo reduction reactions to form various derivatives.

Substitution: The amino group can participate in substitution reactions, forming amides, imines, and other derivatives.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Acyl chlorides or anhydrides for amide formation.

Major Products:

Oxidation: 3-(4-chloro-3-fluorophenyl)propan-1-one.

Reduction: Various amino alcohol derivatives.

Substitution: Amides, imines, and other nitrogen-containing compounds.

Scientific Research Applications

3-Amino-1-(4-chloro-3-fluorophenyl)propan-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of drugs targeting neurological disorders.

Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of 3-Amino-1-(4-chloro-3-fluorophenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key analogs of 3-Amino-1-(4-chloro-3-fluorophenyl)propan-1-ol, highlighting differences in substituents, molecular weight, and salt forms:

| Compound Name | CAS No. | Molecular Formula | Molecular Weight | Substituents | Salt Form |

|---|---|---|---|---|---|

| This compound (Target) | Not provided | C₉H₁₀ClFNO | ~209.64 | 4-Cl, 3-F on phenyl; amino at C3 | Free base |

| 3-Amino-3-(4-chlorophenyl)propan-1-ol | Not provided | C₉H₁₂ClNO | 185.65 | 4-Cl on phenyl; amino at C3 | Free base |

| (R)-3-Amino-2-(4-fluorophenyl)propan-1-ol hydrochloride | 154550-93-3 | C₉H₁₃ClFNO | 215.66 | 4-F on phenyl; amino at C3, R-config | Hydrochloride |

| 3-Amino-3-(4-(trifluoromethyl)phenyl)propan-1-ol HCl | 787615-24-1 | C₁₀H₁₁ClF₃NO | 255.66 | 4-CF₃ on phenyl; amino at C3 | Hydrochloride |

| 3-Amino-3-(4-isopropylphenyl)propan-1-ol | Not provided | C₁₂H₁₉NO | 193.29 | 4-isopropyl on phenyl; amino at C3 | Free base |

Key Observations :

Substituent Effects: The 4-chloro-3-fluorophenyl group in the target compound introduces steric and electronic effects distinct from analogs like 3-Amino-3-(4-chlorophenyl)propan-1-ol (mono-halogenated) or 3-Amino-3-(4-CF₃-phenyl)propan-1-ol (bulky trifluoromethyl group). The trifluoromethyl group in 787615-24-1 significantly increases lipophilicity (logP ~2.5 estimated), whereas the target compound’s chloro-fluoro substitution balances polarity and lipophilicity for better aqueous solubility .

Stereochemistry: The (R)-configured analog (154550-93-3) demonstrates how chirality impacts biological activity. For instance, enantiopure propanolamines often exhibit enhanced receptor selectivity compared to racemic mixtures .

Salt Forms: Hydrochloride salts (e.g., 154550-93-3, 787615-24-1) improve crystallinity and stability but may reduce solubility in non-polar solvents compared to free bases .

Biological Activity

3-Amino-1-(4-chloro-3-fluorophenyl)propan-1-ol, also referred to as (3S)-3-Amino-3-(4-chloro-3-fluorophenyl)propan-1-ol, is a chiral amino alcohol notable for its unique molecular structure and potential biological activities. This compound is characterized by the presence of an amino group, a hydroxyl group, and a substituted phenyl ring containing both chlorine and fluorine atoms. The stereochemistry and electronic properties of this compound significantly influence its interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C9H11ClFNO

- Molecular Weight : Approximately 185.651 g/mol

- IUPAC Name : 3-Amino-3-(4-chlorophenyl)propan-1-ol

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The hydroxyl and amino groups facilitate hydrogen bonding and electrostatic interactions, enhancing the compound's binding affinity to target molecules. The presence of electron-withdrawing groups, such as chlorine and fluorine, modifies the electronic characteristics of the phenyl ring, potentially influencing the compound's pharmacological profile.

Biological Activity

Research indicates that this compound may modulate various biochemical pathways, affecting processes such as enzyme activity and receptor interactions. Key findings from studies include:

-

Enzyme Interactions :

- The compound has been employed in studies examining its effects on enzyme activity, particularly in metabolic pathways where it may act as an inhibitor or modulator.

-

Cytotoxicity :

- In vitro assays have demonstrated that this compound exhibits cytotoxic effects against certain cancer cell lines. For example, studies utilizing the sulforhodamine B (SRB) assay indicated significant antiproliferative activity in human colorectal cancer cells (HCT116), with a growth inhibition concentration (GI50) reported at approximately 2.6 µM .

-

Pharmacological Applications :

- The compound serves as a building block for synthesizing pharmaceuticals with potential therapeutic effects, particularly in cancer treatment and enzyme modulation.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (3R)-3-Amino-3-(4-chlorophenyl)propan-1-ol | Different stereochemistry | Potentially different biological activity due to chirality |

| (3S)-3-Amino-3-(5-chloro-2-fluorophenyl)propan-1-ol | Varies in substituent position on phenyl ring | Differences in reactivity and biological effects |

| 4-Chlorophenylalanine | Lacks hydroxyl group | Simpler structure; primarily used in peptide synthesis |

This table highlights how variations in stereochemistry and substituent positions can lead to different biological activities among related compounds.

Case Studies

Several case studies have explored the pharmacological potential of this compound:

- Cancer Research :

-

Enzyme Modulation :

- Investigations into its role as an enzyme inhibitor revealed that it could effectively modulate specific metabolic pathways, providing insights into its potential utility in treating metabolic disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.